molecular formula C21H19ClN2O3 B2826681 3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE CAS No. 941944-17-8

3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE

Cat. No.: B2826681
CAS No.: 941944-17-8
M. Wt: 382.84
InChI Key: AUVKCRVWYLZLGP-UHFFFAOYSA-N
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Description

3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an acetylamino group attached to a phenyl ring, which is further connected to a furan ring substituted with a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can generate a wide range of functionalized derivatives, each with unique chemical and biological properties.

Scientific Research Applications

3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for studying cellular processes and developing therapeutic agents.

    Medicine: Its unique structure allows for the exploration of new drug candidates, particularly in the fields of oncology and infectious diseases.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the furan and chlorophenyl groups may interact with hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and chlorophenyl-containing molecules, such as:

  • N-[4-(acetylamino)phenyl]-3-[5-(4-bromophenyl)furan-2-yl]propanamide
  • N-[4-(acetylamino)phenyl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
  • N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

What sets 3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE apart is the specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance the compound’s ability to interact with biological targets, potentially leading to more potent and selective effects.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-10,12H,11,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVKCRVWYLZLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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